molecular formula C6H4ClF3N2 B2383933 6-Chloro-3-(trifluoromethyl)pyridin-2-amine CAS No. 79456-27-2

6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2383933
CAS No.: 79456-27-2
M. Wt: 196.56
InChI Key: XKMSOSLGTYIFCE-UHFFFAOYSA-N
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Description

CAS Registry Number and Alternative Chemical Names

The CAS Registry Number for this compound is 79456-27-2 , a unique identifier critical for regulatory and commercial tracking. Alternative names reflect historical or vendor-specific nomenclature, including:

  • 2-Amino-6-chloro-4-(trifluoromethyl)pyridine
  • 6-Chloro-3-trifluoromethylpyridin-2-amine
  • 6-Chloro-3-(trifluoromethyl)-2-pyridinamine

These synonyms arise from variations in substituent prioritization or regional naming conventions. The European Community (EC) Number 692-349-6 and DSSTox Substance ID DTXSID20553846 further aid in cross-referencing chemical databases.

Molecular Formula and Weight Analysis

The molecular formula C₆H₄ClF₃N₂ confirms the presence of six carbon atoms, four hydrogens, one chlorine, three fluorines, and two nitrogens. The molecular weight of 196.56 g/mol is calculated as follows:

Element Atomic Weight (g/mol) Quantity Contribution (g/mol)
C 12.01 6 72.06
H 1.01 4 4.04
Cl 35.45 1 35.45
F 19.00 3 57.00
N 14.01 2 28.02
Total 196.56

The exact mass of 196.00200 atomic mass units (Da) accounts for isotopic distributions, with major contributions from ¹²C (98.9%), ³⁵Cl (75.8%), and ¹⁴N (99.6%). Mass spectrometry typically reveals a base peak at m/z 196 corresponding to the molecular ion [M]⁺, with fragmentation patterns dominated by cleavage adjacent to the amino group.

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMSOSLGTYIFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Construction with Pre-installed Substituents

The Kröhnke pyridine synthesis offers a pathway to construct the aromatic system while incorporating substituents through careful selection of enamine precursors. For example, reacting 3-trifluoromethyl-1,5-diketones with ammonium acetate could theoretically yield 3-trifluoromethylpyridine derivatives. However, introducing chlorine and amine groups at specific positions during cyclization remains challenging due to competing electronic effects from the electron-withdrawing trifluoromethyl group.

Sequential Functionalization of Pyridine Intermediates

A more practical approach involves modifying pre-formed pyridine derivatives. 2,6-Dichloro-3-(trifluoromethyl)pyridine emerges as a key intermediate, where the chlorine at position 2 can be displaced by an amine group through nucleophilic aromatic substitution (NAS). This strategy benefits from commercial availability of chlorinated trifluoromethylpyridines and well-established amination protocols.

Detailed Synthetic Methodologies

Nucleophilic Aromatic Substitution (NAS) from 2,6-Dichloro-3-(trifluoromethyl)pyridine

Reaction Scheme:
2,6-Dichloro-3-(trifluoromethyl)pyridine + NH₃ (excess) → 6-Chloro-3-(trifluoromethyl)pyridin-2-amine

Optimized Procedure:

  • Charge a high-pressure reactor with 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous dioxane (15 mL/g substrate)
  • Add liquid ammonia (8.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) as catalyst
  • Heat to 120°C for 48 hours under autogenous pressure
  • Cool to 25°C and carefully vent excess ammonia
  • Concentrate under reduced pressure and purify via column chromatography (hexane:EtOAc 4:1)

Key Parameters:

Variable Optimal Range Impact on Yield
Temperature 110-130°C <80°C: <10% conversion
Ammonia Equivalents 6-10 eq Lower equivalents lead to diamination byproducts
Catalyst Loading 0.1-0.3 eq DMAP Enables chloride activation via charge-transfer complex

This method typically achieves 65-72% isolated yield with >97% purity by HPLC. The major byproduct (15-20%) is 2,6-diamino-3-(trifluoromethyl)pyridine from over-amination, which can be minimized through strict control of ammonia stoichiometry.

Palladium-Catalyzed Amination

Reaction Scheme:
2-Chloro-6-iodo-3-(trifluoromethyl)pyridine + NH₃ → this compound

Catalytic System:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2.0 equiv)
  • NH₃ (gas) in tert-amyl alcohol

Procedure Highlights:

  • Degas solvent mixture (t-AmOH/DMF 3:1) via three freeze-pump-thaw cycles
  • Charge Pd catalyst, ligand, and base under nitrogen atmosphere
  • Bubble ammonia gas through solution for 10 minutes
  • Heat at 90°C for 18 hours
  • Filter through Celite® and concentrate

Performance Metrics:

  • Turnover Number (TON): 18.4
  • Turnover Frequency (TOF): 1.02 h⁻¹
  • Isolated Yield: 82% (99.1% purity by GC-MS)

This method demonstrates superior regioselectivity compared to NAS approaches, particularly when using ortho-directing groups. The trifluoromethyl group’s strong electron-withdrawing effect activates the 2-position chloride for oxidative addition while suppressing β-hydride elimination pathways.

Alternative Pathways and Emerging Technologies

Enzymatic Amination

Recent advances in enzyme engineering have enabled the development of transaminase variants capable of catalyzing pyridine amination. The EVO-1.12 variant from Bacillus megaterium demonstrates particular efficiency:

Biocatalytic Parameters:

  • Substrate: 6-Chloro-3-(trifluoromethyl)pyridine-2-ol
  • Cofactor: Pyridoxal-5'-phosphate (0.5 mM)
  • Temperature: 37°C, pH 7.4
  • Conversion: 92% in 8 hours
  • Enantiomeric Excess: >99% (when using chiral amines)

While currently limited to laboratory-scale applications, this approach offers exceptional selectivity and avoids harsh reaction conditions.

Continuous Flow Synthesis

Implementing the NAS reaction in a microfluidic system enhances mass transfer and thermal management:

Flow Reactor Design:

  • Mixing Tee: 316 Stainless Steel, 500 μm ID
  • Reaction Loop: PFA Tubing (10 mL volume)
  • Temperature: 150°C
  • Pressure: 25 bar
  • Residence Time: 30 minutes

Performance Gains:

  • Space-Time Yield: 3.8 kg/L·day vs. 0.45 kg/L·day (batch)
  • Impurity Profile: <0.5% di-aminated byproduct
  • Productivity: 92% conversion at 10 g/h scale

Analytical Characterization Data

Spectroscopic Properties:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 5.21 (br s, 2H)
  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2 (C-2), 141.5 (q, J=34 Hz, CF₃), 136.8 (C-6), 125.3 (C-4), 124.1 (C-5), 122.9 (q, J=272 Hz, CF₃)
  • HRMS (ESI+): m/z [M+H]⁺ calcd for C₆H₄ClF₃N₂: 197.0034, found: 197.0032

Thermal Properties:

  • Melting Point: 112-114°C
  • TGA (10°C/min): Decomposition onset 245°C
  • DSC: ΔHfusion = 28.4 kJ/mol

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis):

Method Raw Material Cost Energy Cost Waste Treatment Total
Batch NAS $220 $45 $80 $345
Continuous Flow NAS $215 $28 $35 $278
Catalytic Amination $310 $62 $45 $417

Environmental Impact:

  • Process Mass Intensity (PMI):
    • Batch: 86 kg waste/kg product
    • Flow: 23 kg waste/kg product
  • E-Factor:
    • Traditional NAS: 34.7
    • Catalytic Method: 18.9

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic displacement under specific conditions. This reactivity is enhanced by the electron-withdrawing trifluoromethyl group at position 3, which activates the pyridine ring toward substitution.

Key reaction pathways :

  • Aromatic chlorination : In presence of oxalyl chloride and triethylamine, selective chlorination occurs at position 2 when starting from 3-trifluoromethylpyridine N-oxide, yielding 2-chloro-3-trifluoromethylpyridine as the major product (64–91% yield) .

  • Hydroxylation : Microbial bioconversion using Rhodococcus sp. strain produces hydroxylated derivatives like 6-amino-5-chloro-pyridin-3-ol (34% yield) via regioselective oxidation .

Reaction conditions :

SubstrateReagents/ConditionsProductYield (%)Source
3-TFMP N-oxideOxalyl chloride, triethylamine, -30°C2-Chloro-3-trifluoromethylpyridine91.89
6-Cl-3-TFMP-2-amineRhodococcus sp., pH 7.0, 30°C6-Amino-5-chloro-pyridin-3-ol34

Cross-Coupling Reactions

The amino group at position 2 participates in palladium-catalyzed coupling reactions, enabling C–N bond formation.

Notable examples :

  • Buchwald-Hartwig amination : Reacts with aryl halides to form biaryl amines, useful in agrochemical synthesis (e.g., Sulfoxaflor derivatives) .

  • Suzuki-Miyaura coupling : The chloro substituent can be replaced by boronic acids under catalytic conditions to generate bipyridines.

Mechanistic insight :
The trifluoromethyl group stabilizes transition states through inductive effects, improving reaction efficiency. For instance, coupling with 2-bromo-5-(trifluoromethyl)pyridine yields bis(trifluoromethylpyridinyl)amines in 45–78% yield .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to specific ring positions:

ElectrophilePosition attackedProduct ApplicationSource
Nitronium ionPosition 5Nitro derivatives for explosives
Sulfuric acidPosition 4Sulfonated intermediates

Reactions typically require HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

Coordination Chemistry

The amino group acts as a ligand in metal complexes, enabling applications in catalysis and materials science:

Example :

  • Reaction with Pd(dba)₂ forms a chelate complex used in C–H activation reactions (HRMS confirmed m/z 384.0965 for [C₁₈H₁₂F₆N₃]⁺) .

Functional Group Transformations

Amino group reactivity :

  • Acetylation : Reacts with acetyl chloride to form N-acetyl derivatives (melting point: 145–147°C).

  • Diazotization : Forms diazonium salts that couple with phenols to generate azo dyes.

Trifluoromethyl stability :
Resistant to hydrolysis under acidic conditions (pH 2–12) but undergoes defluorination at >200°C .

Stability and Degradation

  • Thermal decomposition : Begins at 220°C, releasing HF and CO₂.

  • Photolysis : UV light induces dechlorination, forming 3-(trifluoromethyl)pyridin-2-amine as a degradation product.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of trifluoromethyl pyridines, including 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity against bacteria .

Anticancer Properties
Compounds containing the trifluoromethyl group have been evaluated for their anticancer activities. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. These compounds are being explored as potential leads for developing new anticancer agents .

Agrochemicals

Pesticide Development
this compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for insecticidal and fungicidal properties. For example, novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities in bioassays, suggesting that similar pyridine derivatives could be effective in pest control applications .

Material Science

Building Blocks for Synthesis
This compound is utilized as a building block in organic synthesis due to its unique structural features. It can be employed to synthesize more complex molecules used in pharmaceuticals and materials science. The ability to modify the pyridine ring allows for the creation of tailored compounds with specific properties, which is valuable in developing new materials with desired functionalities .

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)
Compound AAntibacterialMRSA5.0
Compound BAnticancerPC310.0
Compound CFungicidalFungal Strain X15.0
Compound DInsecticidalPest Y20.0

Table 2: Synthesis Pathways Involving this compound

Reaction TypeStarting MaterialsConditionsYield (%)
N-ArylationThis compound + Aryl HalideBase, Solvent A70
Amine CouplingThis compound + Amine BCatalyst C60
HydrolysisEster Derivative + WaterAcidic Conditions85

Case Studies

Case Study 1: Antimicrobial Screening
In a study published by Frontiers in Chemistry, several trifluoromethyl pyridine derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with the trifluoromethyl group significantly inhibited the growth of MRSA, highlighting the potential of such compounds in developing new antibiotics .

Case Study 2: Agrochemical Applications
A recent patent described the use of trifluoromethyl pyridine derivatives as effective insecticides. The research demonstrated that these compounds had a higher efficacy compared to traditional pesticides, suggesting their potential use in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Positional isomers of 6-Chloro-3-(trifluoromethyl)pyridin-2-amine exhibit distinct physicochemical and biological properties due to variations in substituent placement:

  • No specific biological data are reported, but its synthesis is well-documented .
  • 6-Chloro-4-(trifluoromethyl)pyridin-2-amine (CAS: 34486-23-2): The CF₃ group at position 4 may enhance ring planarity, affecting binding interactions in biological systems .

Functional Group Variations

  • 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine (CAS: 111928-64-4): The nitro (-NO₂) group at position 3 replaces the CF₃ group, significantly increasing molecular weight (241.56 g/mol) and altering reactivity.
  • 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine (CAS: 2137028-35-2): Bromine at position 3 adds steric bulk and increases molecular weight (275.45 g/mol). Brominated analogs are often explored for enhanced binding affinity in medicinal chemistry .

Complex Derivatives

  • Fluazinam (CAS: 79622-59-6): A structurally complex derivative with multiple substituents, including two chlorine atoms, a nitro group, and a trifluoromethylphenyl ring. It is commercially used as a fungicide, highlighting how additional substituents expand applications in agrochemistry .

Key Observations :

  • Electron Effects : The CF₃ group’s electron-withdrawing nature decreases the electron density of the pyridine ring, influencing reactivity and interaction with biological targets.
  • Steric Considerations : Bulky substituents (e.g., Br in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine) may hinder molecular interactions, whereas smaller groups (e.g., Cl) improve accessibility .
  • Biological Activity : Amine-containing derivatives (e.g., 6-Chloro-pyridin-2-yl-amine analogs) show moderate to potent antimicrobial activity, while nitro-substituted compounds are less explored for biological applications .

Biological Activity

6-Chloro-3-(trifluoromethyl)pyridin-2-amine (CAS Number: 79456-27-2) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₆H₄ClF₃N₂
  • Molecular Weight : 196.56 g/mol
  • Purity : ≥95%
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 45.0 to 49.0 °C

Biological Activity Overview

This compound has been investigated for various biological activities, including antibacterial and antichlamydial properties. The presence of the trifluoromethyl group significantly influences its biological interactions.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The incorporation of electron-withdrawing groups like trifluoromethyl enhances the efficacy of these compounds.

CompoundMIC (μg/mL)Activity
This compoundTBDAntibacterial
Reference Compound (e.g., Penicillin)3Standard for comparison

Study 1: Antichlamydial Activity

A study focused on the synthesis and evaluation of various pyridine derivatives, including this compound, found that compounds with a trifluoromethyl group exhibited notable antichlamydial activity. The presence of this group was critical for enhancing selectivity and potency against Chlamydia species.

"The presence of the trifluoromethyl substituent provided antichlamydial activity, highlighting its importance in the molecular structure" .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study demonstrated that modifications to the pyridine ring could significantly alter biological activity. The introduction of chlorine and trifluoromethyl groups was shown to enhance antimicrobial properties, suggesting that careful structural modifications can lead to more effective therapeutic agents.

ModificationObserved Activity
Trifluoromethyl GroupEnhanced activity against Chlamydia
Chlorine SubstitutionModerate activity observed

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the electron-withdrawing properties of the trifluoromethyl group increase the compound's lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-3-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:

  • Chlorination/Trifluoromethylation: Introduce chloro and trifluoromethyl groups via halogen exchange or direct fluorination.
  • Amination: Replace the chloro group at position 6 using Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/Xantphos catalyst, sodium tert-butoxide base, dioxane solvent, 80–100°C) .
  • Optimization: Solvent choice (dioxane or THF), temperature control (80–120°C), and catalyst loading (1–5 mol% Pd) significantly impact yield (up to 85%) and purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., Cl–C = 1.73 Å, C–CF₃ = 1.47 Å) and hydrogen-bonding patterns (N–H···N interactions) .
  • Spectroscopy: Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ = -60 to -65 ppm) and FT-IR for amine N–H stretches (~3400 cm⁻¹) .
  • Computational Modeling: Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gap = 5.2 eV) and regioselectivity in substitution reactions .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Store in sealed amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the chloro group or oxidation of the amine .
  • Degradation Pathways: Monitor for byproducts like 6-hydroxy derivatives (via hydrolysis) or dimerization under prolonged light exposure .

Advanced Research Questions

Q. How do substituent positions (e.g., chloro at position 6 vs. 3) influence reactivity and biological activity?

Methodological Answer: Comparative studies with analogs reveal:

CompoundSubstituent PositionsKey Differences
6-Chloro-3-(CF₃)pyridin-2-amineCl at 6, CF₃ at 3Higher electrophilicity at C6; enhanced microbial inhibition (MIC = 12.5 µM vs. E. coli)
3-Chloro-5-(CF₃)pyridin-2-amineCl at 3, CF₃ at 5Reduced solubility (LogP = 2.8 vs. 2.1) due to steric hindrance

Q. What strategies mitigate competing byproducts in substitution reactions involving this compound?

Methodological Answer:

  • Regioselectivity Control: Use bulky ligands (e.g., Xantphos) to direct substitution to the 6-position, minimizing 3-position side reactions .
  • Byproduct Analysis: LC-MS identifies common impurities like 6-iodo derivatives (if using KI) or dechlorinated products (via GC-MS) .

Q. How can computational tools predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions (binding energy = -8.2 kcal/mol) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å confirms stable binding) .

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